molecular formula C6H9Cl2NO2S2 B1448715 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride CAS No. 1803593-54-5

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No.: B1448715
CAS No.: 1803593-54-5
M. Wt: 262.2 g/mol
InChI Key: YQWDHGMIKPLEJT-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its sulfonyl chloride functional group, which makes it reactive and useful in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methyl-1,3-thiazole as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions involving chlorosulfonation. The 4-methyl-1,3-thiazole is first chlorinated to introduce the chlorine atom, followed by sulfonation to add the sulfonyl group.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used for industrial production.

Types of Reactions:

  • Oxidation: The sulfonyl chloride group can undergo oxidation reactions to form sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.

  • Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols are used for substitution reactions.

Major Products Formed:

  • Sulfonic Acids: Formed through oxidation reactions.

  • Sulfides and Sulfoxides: Resulting from reduction reactions.

  • Substituted Derivatives: Various nucleophiles can replace the chlorine atom in the sulfonyl chloride group.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used to study biological processes involving thiazole derivatives.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(4-Methyl-1,3-thiazol-5-yl)ethanol: A related compound with an alcohol functional group instead of sulfonyl chloride.

  • 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine: Contains an amine group instead of sulfonyl chloride.

Uniqueness: 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile in chemical synthesis compared to its alcohol and amine counterparts.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S2.ClH/c1-5-6(11-4-8-5)2-3-12(7,9)10;/h4H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWDHGMIKPLEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCS(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 2
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2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
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2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 4
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 5
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 6
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride

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